2-{[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino}-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
2-[2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that features both benzofuran and benzothiophene moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the synthesis of the benzofuran and benzothiophene cores separately, followed by their coupling through amide bond formation. Key steps include:
Formation of Benzofuran Core: This can be achieved through the cyclization of o-hydroxyacetophenones under basic conditions.
Formation of Benzothiophene Core: This involves the cyclization of o-hydroxybenzyl ketones or aryl acetylenes using transition-metal catalysis.
Coupling Reaction: The final step involves the coupling of the benzofuran and benzothiophene cores through an amide bond formation using reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The benzofuran and benzothiophene rings can be oxidized using reagents like m-CPBA (meta-Chloroperoxybenzoic acid).
Reduction: The compound can be reduced using agents like LiAlH4 (Lithium aluminium hydride).
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: Halogenation using NBS (N-Bromosuccinimide) in CCl4 (carbon tetrachloride).
Major Products
Oxidation: Formation of epoxides or hydroxylated derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-[2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The benzofuran and benzothiophene moieties can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like psoralen and angelicin, which are used in the treatment of skin diseases.
Benzothiophene Derivatives: Compounds like raloxifene, used in the treatment of osteoporosis.
Properties
Molecular Formula |
C22H24N2O3S |
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Molecular Weight |
396.5 g/mol |
IUPAC Name |
2-[[2-(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C22H24N2O3S/c1-12-8-9-15-14(11-27-20(15)13(12)2)10-18(25)24-22-19(21(26)23-3)16-6-4-5-7-17(16)28-22/h8-9,11H,4-7,10H2,1-3H3,(H,23,26)(H,24,25) |
InChI Key |
HEHQNECRASHNNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CO2)CC(=O)NC3=C(C4=C(S3)CCCC4)C(=O)NC)C |
Origin of Product |
United States |
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